N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
It is known that the compound contains an acetylphenyl group, which may interact with its targets through hydrogen bonding .
Pharmacokinetics
Based on its structural similarity to other compounds, it is predicted to have high gastrointestinal absorption and to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the acetylphenyl and ethyl groups. This can be achieved through Friedel-Crafts acylation and alkylation reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Material Science: Thiophene derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antibacterial activity.
2-(3-acylphenyl)amino-4-phenylthiazoles: Studied for their antibacterial properties.
Uniqueness
N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-5-11(7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDOJXDUHEKDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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